molecular formula C20H19F3N2O3 B10834903 1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid

1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid

Cat. No.: B10834903
M. Wt: 392.4 g/mol
InChI Key: LZSZOARSNJNBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of PMID27109571-Compound-31 involves the synthesis of a 2,5-diaminopyrimidin core structure. The synthetic route typically includes the following steps:

    Formation of the pyrimidine ring: This is achieved through a series of condensation reactions involving appropriate amines and aldehydes under controlled conditions.

    Functionalization: The pyrimidine ring is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, alkylation, or acylation.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for this compound would likely involve scaling up these synthetic routes under optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

PMID27109571-Compound-31 undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and halogen sites, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID27109571-Compound-31 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving pyrimidine-based inhibitors and their synthesis.

    Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving Bruton’s tyrosine kinase.

    Medicine: Due to its inhibitory effects on Bruton’s tyrosine kinase, it is being researched for potential therapeutic applications in diseases such as cancer and autoimmune disorders.

    Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of PMID27109571-Compound-31 involves its irreversible binding to Bruton’s tyrosine kinase. This binding inhibits the kinase’s activity, thereby disrupting the signaling pathways that rely on this enzyme. The molecular targets and pathways involved include the B-cell receptor signaling pathway, which is crucial for the development and function of B-cells .

Comparison with Similar Compounds

PMID27109571-Compound-31 is unique compared to other similar compounds due to its selectivity and irreversible inhibition of Bruton’s tyrosine kinase. Similar compounds include:

The uniqueness of PMID27109571-Compound-31 lies in its specific binding characteristics and the resulting biological effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

1-[[2-phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)14-8-9-15(13-6-2-1-3-7-13)16(12-14)24-18(28)25-19(17(26)27)10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2,(H,26,27)(H2,24,25,28)

InChI Key

LZSZOARSNJNBDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.